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Compound of Interest

Compound Name: 3,3-Difluorocyclobutanone

Cat. No.: B595554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-
difluorocyclobutanone, a valuable building block in medicinal chemistry. The unique

properties imparted by the gem-difluoro group make this compound a subject of increasing

interest in the development of novel therapeutics. This document presents its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3,3-difluorocyclobutanone
(C₄H₄F₂O).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

3.45 t 4H 13.2 CH₂

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

203.4 t 4.1 C=O

118.9 t 283.8 CF₂

47.6 s - CH₂

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

-94.3 s - CF₂

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

1824 Strong C=O stretch

1265 Strong C-F stretch

1060 Strong C-F stretch

Table 5: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

106.02 100 [M]⁺

78.01 45 [M-CO]⁺

50.00 80 [C₂H₂F₂]⁺
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The following protocols describe the methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance 400 spectrometer.

Sample Preparation: 10-20 mg of 3,3-difluorocyclobutanone was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

¹H NMR Acquisition: The proton spectrum was acquired at 400 MHz. A standard pulse

sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a

relaxation delay of 1 second. 16 scans were co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: The carbon spectrum was acquired at 101 MHz with proton decoupling.

A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2

seconds were employed. A total of 1024 scans were accumulated.

¹⁹F NMR Acquisition: The fluorine spectrum was acquired at 376 MHz with proton

decoupling. A spectral width of 200 ppm was used, with an acquisition time of 1 second and

a relaxation delay of 1 second. 64 scans were averaged.

Data Processing: All spectra were processed using standard Fourier transform, phasing, and

baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ

0.00 for ¹H and ¹³C NMR).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat 3,3-difluorocyclobutanone was placed directly

onto the diamond ATR crystal.
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Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹. 32 scans were

co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal

was acquired prior to the sample measurement and automatically subtracted.

Data Processing: The resulting transmittance spectrum was converted to absorbance. The

reported peaks correspond to the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an electron

ionization (EI) source.

Sample Introduction: A dilute solution of 3,3-difluorocyclobutanone in methanol was

introduced into the instrument via direct infusion.

Data Acquisition: The mass spectrum was acquired in positive ion mode over a mass range

of m/z 40-200. The electron energy was set to 70 eV.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and major fragment ions. The monoisotopic mass of the parent molecule is calculated to be

106.0230 g/mol [1].

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3,3-difluorocyclobutanone.
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Workflow for the spectroscopic analysis of 3,3-Difluorocyclobutanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3,3-Difluorocyclobutanone | C4H4F2O | CID 72207525 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3,3-
Difluorocyclobutanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595554#spectroscopic-data-of-3-3-
difluorocyclobutanone-nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b595554?utm_src=pdf-body-img
https://www.benchchem.com/product/b595554?utm_src=pdf-body
https://www.benchchem.com/product/b595554?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_3-Difluorocyclobutanone
https://pubchem.ncbi.nlm.nih.gov/compound/3_3-Difluorocyclobutanone
https://www.benchchem.com/product/b595554#spectroscopic-data-of-3-3-difluorocyclobutanone-nmr-ir-ms
https://www.benchchem.com/product/b595554#spectroscopic-data-of-3-3-difluorocyclobutanone-nmr-ir-ms
https://www.benchchem.com/product/b595554#spectroscopic-data-of-3-3-difluorocyclobutanone-nmr-ir-ms
https://www.benchchem.com/product/b595554#spectroscopic-data-of-3-3-difluorocyclobutanone-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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